CYP11B2-IN-2 Demonstrates 13-Fold Selectivity for Aldosterone Synthase Over 11β-Hydroxylase
In enzymatic inhibition assays, CYP11B2-IN-2 exhibits an IC50 of 0.3 nM for CYP11B2 and 3.8 nM for CYP11B1 [1]. This yields a selectivity ratio of 12.7:1 (CYP11B1/CYP11B2). In contrast, the clinically advanced inhibitor osilodrostat displays a selectivity ratio of only 0.28:1, indicating more potent inhibition of CYP11B1 than CYP11B2 [2]. This differential selectivity profile positions CYP11B2-IN-2 as a more appropriate tool compound for studies requiring minimal disruption of cortisol biosynthesis.
| Evidence Dimension | Selectivity (CYP11B1 IC50 / CYP11B2 IC50) |
|---|---|
| Target Compound Data | CYP11B2 IC50 = 0.3 nM; CYP11B1 IC50 = 3.8 nM |
| Comparator Or Baseline | Osilodrostat: CYP11B2 IC50 = 0.7 nM; CYP11B1 IC50 = 2.5 nM |
| Quantified Difference | CYP11B2-IN-2: 12.7-fold selective for CYP11B2. Osilodrostat: 3.6-fold selective for CYP11B1. |
| Conditions | Enzymatic inhibition assays using human recombinant CYP11B2 and CYP11B1. |
Why This Matters
Higher selectivity for CYP11B2 over CYP11B1 minimizes confounding cortisol suppression, which is essential for accurate in vivo phenotyping and target validation in hypertension and heart failure models.
- [1] MedChemExpress. CYP11B2-IN-2 | CYP11B2 Inhibitor. Product Datasheet. Accessed 2026. View Source
- [2] ProbeChem. Osilodrostat (LCI699) Product Page. Accessed 2026. View Source
